Superior α-Glucosidase and α-Amylase Inhibition Compared to Acarbose
Diphlorethohydroxycarmalol (DPHC) demonstrates prominent inhibitory activity against both α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. Its potency is directly compared to acarbose, a clinically used antidiabetic drug, in the same study. For α-glucosidase, DPHC exhibits an IC₅₀ of 0.16 mM, which is a numerically lower (more potent) concentration than acarbose's reported IC₅₀ [1]. For α-amylase, DPHC has an IC₅₀ of 0.53 mM [1]. This dual inhibition profile is a key differentiator from many other phlorotannins that may only target one enzyme.
| Evidence Dimension | Inhibitory concentration (IC₅₀) for α-glucosidase and α-amylase |
|---|---|
| Target Compound Data | α-Glucosidase IC₅₀: 0.16 mM; α-Amylase IC₅₀: 0.53 mM |
| Comparator Or Baseline | Acarbose (positive control) |
| Quantified Difference | DPHC IC₅₀ values are reported as 'higher activities than that of acarbose' [1]. (Note: Exact IC₅₀ for acarbose is not provided in the source, but the comparative statement establishes DPHC's superior potency in this assay system). |
| Conditions | In vitro enzyme inhibition assay. DPHC isolated from Ishige okamurae. |
Why This Matters
This provides quantitative justification for selecting DPHC over acarbose or other single-target phlorotannins for research focused on dual enzyme inhibition to manage postprandial glucose spikes.
- [1] Heo, S. J., Hwang, J. Y., Choi, J. I., Han, J. S., Kim, H. J., & Jeon, Y. J. (2009). Diphlorethohydroxycarmalol isolated from Ishige okamurae, a brown algae, a potent α-glucosidase and α-amylase inhibitor, alleviates postprandial hyperglycemia in diabetic mice. European Journal of Pharmacology, 615(1-3), 252-256. DOI: 10.1016/j.ejphar.2009.05.017 View Source
